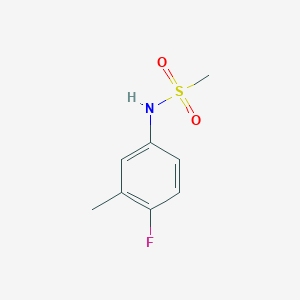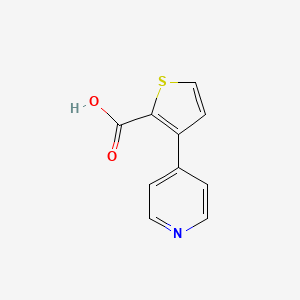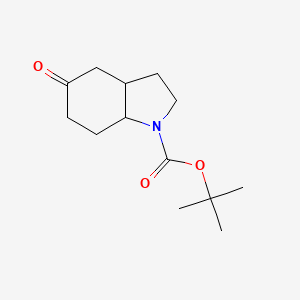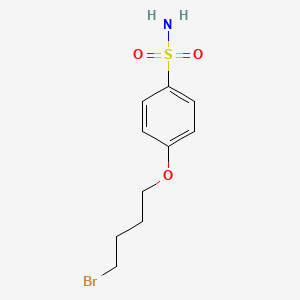
4-(4-Bromobutoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromobutoxy)benzenesulfonamide is an organic compound with the molecular formula C10H13BrO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-bromobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutoxy)benzenesulfonamide typically involves the reaction of 4-bromobutanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromobutanol is replaced by the sulfonyl chloride group, forming the desired product.
-
Step 1: Preparation of 4-bromobutanol
- 1,4-Butanediol is reacted with hydrobromic acid to form 4-bromobutanol.
- Reaction conditions: Reflux in the presence of a catalyst such as sulfuric acid.
-
Step 2: Synthesis of this compound
- 4-Bromobutanol is reacted with benzenesulfonyl chloride in the presence of pyridine.
- Reaction conditions: Room temperature, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobutoxy)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
-
Nucleophilic Substitution
- Reagents: Amines, thiols, alkoxides.
- Conditions: Room temperature, in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Oxidation
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Anhydrous conditions, room temperature or slightly elevated temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
4-(4-Bromobutoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobutoxy)benzene: Similar structure but lacks the sulfonamide group.
Benzenesulfonamide: Lacks the 4-bromobutoxy substitution.
4-Bromobutyl phenyl ether: Similar structure but lacks the sulfonamide group.
Uniqueness
4-(4-Bromobutoxy)benzenesulfonamide is unique due to the presence of both the 4-bromobutoxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
130840-22-1 |
|---|---|
Molecular Formula |
C10H14BrNO3S |
Molecular Weight |
308.19 g/mol |
IUPAC Name |
4-(4-bromobutoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
InChI Key |
IWECJQRTGYPRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCBr)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)


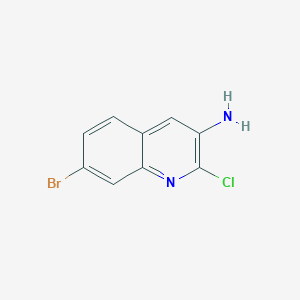

![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
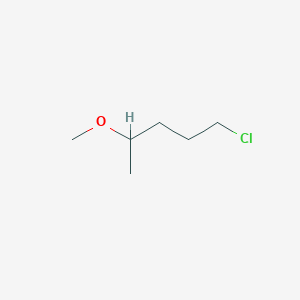
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)
